molecular formula C16H21NO2 B2763074 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one CAS No. 2253640-93-4

4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one

Cat. No. B2763074
CAS RN: 2253640-93-4
M. Wt: 259.349
InChI Key: UJSADZFRTJAYTJ-UHFFFAOYSA-N
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Description

4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one is a chemical compound with the molecular weight of 259.35 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one . The InChI code is 1S/C16H21NO2/c18-15-6-8-16(9-7-15)13-17(10-11-19-16)12-14-4-2-1-3-5-14/h1-5H,6-13H2 .


Physical And Chemical Properties Analysis

4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one is a powder at room temperature . It has a molecular weight of 259.35 .

Scientific Research Applications

Antitumor Activity

4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one: and its derivatives have been studied for their anticancer properties. Researchers have synthesized novel derivatives through metal-catalyzed cascade cyclization, resulting in compounds with promising activity against various cancer cell lines . Notably, compound 11h demonstrated efficacy against lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. Further exploration of these derivatives could lead to potential cancer therapies.

Spirocyclic Compounds

The compound’s spirocyclic structure places it within an important class of natural products. Spirocyclic compounds exhibit diverse biological activities and are found in various sources, including legumes and marine fungi . Understanding the role of 4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one in this context can shed light on its potential applications.

Intramolecular Oxidation Mechanism

The key step in synthesizing these derivatives involves metal-catalyzed oxidative cyclization of the amide, leading to the formation of the spirocyclic ring system . Investigating the underlying oxidation mechanism and optimizing reaction conditions can provide insights into related chemical transformations.

Sulfonamide Derivatives

Given the compound’s sulfonyl group, exploring its derivatives as potential sulfonamides is relevant. Sulfonamides often exhibit diverse biological activities, including anticancer effects . Researchers may investigate whether modifications to the sulfonyl moiety enhance or alter the compound’s properties.

Biochemical Interactions

Investigating the interactions of this compound with biological macromolecules (e.g., proteins, nucleic acids) is crucial. Computational studies or experimental assays can reveal binding sites, affinity, and potential therapeutic targets.

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-15-6-8-16(9-7-15)13-17(10-11-19-16)12-14-4-2-1-3-5-14/h1-5H,6-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSADZFRTJAYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CN(CCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one

CAS RN

2253640-93-4
Record name 4-benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one
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